Comparative Clinical Tolerability: Adverse Event Burden vs. Benznidazole in a Defined Population
In a comparative study of indigenous communities in Colombia, Nifurtimox therapy was associated with a significantly higher burden of adverse events (AEs) compared to Benznidazole. AEs occurred in 84% of patients (96/115) treated with Nifurtimox, versus 65% (79/121) for Benznidazole [1]. The severity of AEs, measured on an intensity scale, was also significantly greater for Nifurtimox [1].
| Evidence Dimension | Adverse Event Frequency and Severity |
|---|---|
| Target Compound Data | Adverse events: 84% (96/115 patients); Severity score (M): 2.1, SD: 0.58 |
| Comparator Or Baseline | Benznidazole: Adverse events: 65% (79/121 patients); Severity score (M): 1.1, SD: 0.38 |
| Quantified Difference | AE frequency: 19% higher (absolute difference); Severity score: M=1.0 higher (p<0.001) |
| Conditions | Prospective, drug-observed treatment in indigenous communities in Colombia, with 121 patients in BNZ group and 115 in NFX group. |
Why This Matters
This data is critical for procurement and clinical selection, as it quantifies the higher adverse event burden with Nifurtimox, informing risk-benefit assessments and the need for adjunctive monitoring protocols.
- [1] Kann S, et al. Chagas Disease: Comparison of Therapy with Nifurtimox and Benznidazole in Indigenous Communities in Colombia. J Clin Med. 2024 Apr 26;13(9):2565. doi: 10.3390/jcm13092565. View Source
